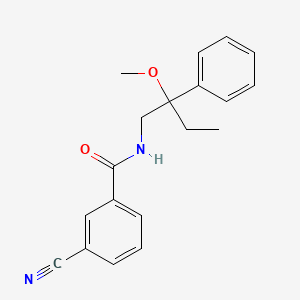
N-(2,2-dimethoxyethyl)glycine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,2-dimethoxyethyl)glycine ethyl ester” is also known as “Ethyl (2,2-dimethoxyethyl)glycinate”. It has a molecular formula of C8H17NO4 .
Synthesis Analysis
The synthesis of a similar compound, “glycyl-N-(2,2-dimethoxyethyl)-L-phenylalaninate”, was achieved by a reductive amination of phenylalanine methyl ester with dimethoxyacetaldehyde using hydrogen and Pd/C as a catalyst, followed by a coupling reaction .Molecular Structure Analysis
The molecular weight of “this compound” is 191.22 .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.028±0.06 g/cm3 and a boiling point of 58-60 °C (Press: 0.1 Torr) .Aplicaciones Científicas De Investigación
Ionic Liquid Synthesis and Properties
N-alkyl-substituted glycine ester ionic liquids, synthesized via alkylation of glycine ethyl esters, offer properties distinct from traditional heterocyclic ionic liquids. They are characterized by lower viscosity and various intermolecular interactions, making them suitable for specialized applications (He, Tao, Parrish, & Shreeve, 2009).
Novel Routes to [2]Pyrindines
N-benzylidene glycine ethyl ester's reaction with fulvenes leads to hetero [6+3] cycloaddition adducts. This process offers a new approach to synthesize [2]pyrindines, potentially useful in various chemical synthesis applications (Hong, Gupta, Wu, Liao, & Lee, 2003).
N-Ortho-Ferrocenyl Benzoyl Amino Acid Esters
A series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters have been developed. These compounds, synthesized from glycine ethyl esters, are characterized by various spectroscopic techniques, offering potential in organometallic chemistry (Savage et al., 2006).
Polyphosphazenes with Dipeptide Side Groups
Dipeptides like valinyl-glycine ethyl ester, synthesized from glycine ethyl esters, are used to create polyphosphazenes. These compounds have applications in material science due to their unique hydrolysis sensitivity and potential in biomedical fields (Weikel et al., 2009).
Fmoc Aminoethyl Glycine Esters in Peptide Synthesis
Benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, derived from N-(2-aminoethyl)glycine, are pivotal in the synthesis of peptide nucleic acid monomers. Their application in peptide synthesis highlights their role in biochemistry (Wojciechowski & Hudson, 2008).
Hydrogen Bond Studies in Amino Acid Esters
Studies on esters of glycine, including their NH-stretching vibrations and hydrogen bonds, provide insights into the neutral peptide N-terminus. These findings have implications in understanding peptide structures and interactions (Otto et al., 2011).
Antitumor Applications
Polymer-linked podophyllotoxin conjugates using glycine-glycine-glycine spacers exhibit significant antitumor activity. This research opens doors for novel drug development strategies (Lee et al., 2006).
Propiedades
IUPAC Name |
ethyl 2-(2,2-dimethoxyethylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-4-13-7(10)5-9-6-8(11-2)12-3/h8-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHTXBFCCSSNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

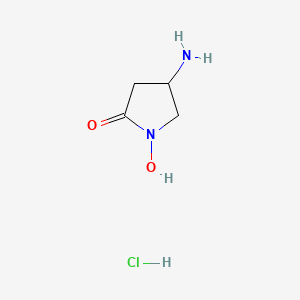
![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)
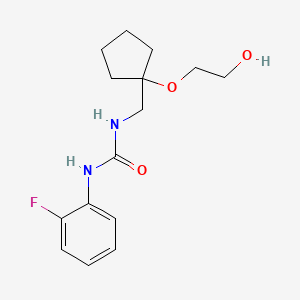
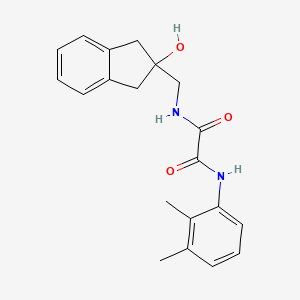
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)
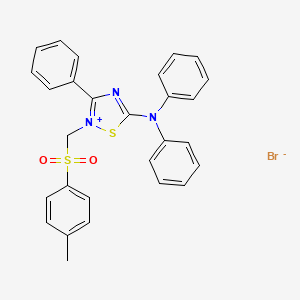
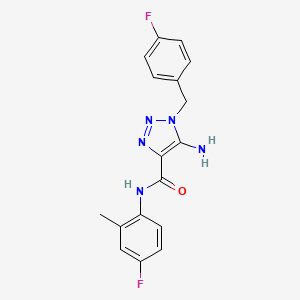

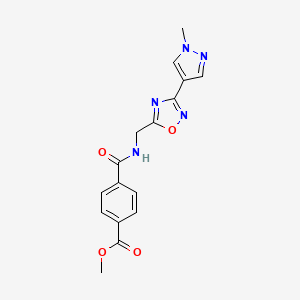

![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)
